molecular formula C16H20BrNO6 B12864130 (3S)-Isopropyl 2-(3-bromophenyl)pyrrolidine-3-carboxylate oxalate

(3S)-Isopropyl 2-(3-bromophenyl)pyrrolidine-3-carboxylate oxalate

Cat. No.: B12864130
M. Wt: 402.24 g/mol
InChI Key: ISPWDNXYTVSJFO-NQJMHYHOSA-N
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Description

(3S)-Isopropyl 2-(3-bromophenyl)pyrrolidine-3-carboxylate oxalate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, along with an isopropyl ester and an oxalate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-Isopropyl 2-(3-bromophenyl)pyrrolidine-3-carboxylate oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted amine and an aldehyde or ketone.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction, where a brominated aromatic compound reacts with the pyrrolidine ring.

    Esterification: The isopropyl ester group can be introduced through an esterification reaction, where the carboxylic acid group of the pyrrolidine derivative reacts with isopropanol in the presence of an acid catalyst.

    Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the pyrrolidine ester with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3S)-Isopropyl 2-(3-bromophenyl)pyrrolidine-3-carboxylate oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce other functional groups within the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted aromatic compounds.

Scientific Research Applications

(3S)-Isopropyl 2-(3-bromophenyl)pyrrolidine-3-carboxylate oxalate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3S)-Isopropyl 2-(3-bromophenyl)pyrrolidine-3-carboxylate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may play a role in binding to these targets, while the pyrrolidine ring and ester groups may influence the compound’s overall activity and selectivity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the bromophenyl and ester groups.

    3-Bromopyrrolidine: Similar structure but lacks the isopropyl ester and oxalate groups.

    Isopropyl Pyrrolidine-3-carboxylate: Lacks the bromophenyl group.

Uniqueness

(3S)-Isopropyl 2-(3-bromophenyl)pyrrolidine-3-carboxylate oxalate is unique due to the combination of its bromophenyl group, isopropyl ester, and oxalate salt. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C16H20BrNO6

Molecular Weight

402.24 g/mol

IUPAC Name

oxalic acid;propan-2-yl (3S)-2-(3-bromophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H18BrNO2.C2H2O4/c1-9(2)18-14(17)12-6-7-16-13(12)10-4-3-5-11(15)8-10;3-1(4)2(5)6/h3-5,8-9,12-13,16H,6-7H2,1-2H3;(H,3,4)(H,5,6)/t12-,13?;/m0./s1

InChI Key

ISPWDNXYTVSJFO-NQJMHYHOSA-N

Isomeric SMILES

CC(C)OC(=O)[C@H]1CCNC1C2=CC(=CC=C2)Br.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)OC(=O)C1CCNC1C2=CC(=CC=C2)Br.C(=O)(C(=O)O)O

Origin of Product

United States

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